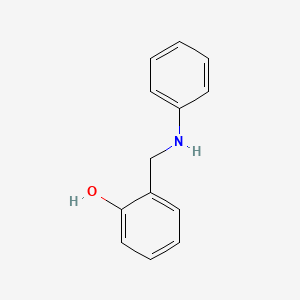

2-(Anilinomethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119547. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(anilinomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14-15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHPKMUPELFCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956704 | |

| Record name | 2-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3526-45-2 | |

| Record name | 3526-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3526-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3526-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Anilinomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Anilinomethyl)phenol, a Mannich base derived from phenol and aniline, holds potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its application and development. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical identity, experimentally determined and predicted physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related structures. While experimental data for some properties remain elusive, this guide consolidates the current knowledge to facilitate further research and development.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a phenol ring substituted with an anilinomethyl group at the ortho position.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 3526-45-2[1] |

| Molecular Formula | C₁₃H₁₃NO[1] |

| Molecular Weight | 199.25 g/mol [1] |

| Chemical Structure |  |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Predicted: Insoluble | - |

| pKa (acidic) | Predicted: 9.8 ± 0.2 (Phenolic OH) | - |

| pKa (basic) | Predicted: 4.5 ± 0.3 (Anilino NH) | - |

| logP | Predicted: 2.5 ± 0.5 | - |

Note: Predicted values are generated using computational algorithms and should be confirmed by experimental methods.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of the corresponding Schiff base, 2-((phenylimino)methyl)phenol.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-((phenylimino)methyl)phenol

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-((phenylimino)methyl)phenol (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.3-6.8 (m, 9H, Ar-H), ~4.9 (s, 1H, OH), ~4.3 (s, 2H, CH₂), ~4.2 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155, 147, 129, 128, 121, 120, 118, 116, 48.

Infrared (IR) Spectroscopy:

-

IR (KBr, cm⁻¹): ~3400 (O-H stretch), ~3350 (N-H stretch), ~3050 (Ar C-H stretch), ~1600, 1500 (C=C stretch), ~1250 (C-N stretch).

Potential Biological Activities and Signaling Pathways

Specific studies on the biological activities and signaling pathways of this compound are not currently available in the public literature. However, as a member of the phenol and Mannich base classes of compounds, it may exhibit a range of biological effects. Phenolic compounds are well-known for their antioxidant properties.[2] Mannich bases have been reported to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]

The structural similarity of this compound to other biologically active aminophenol derivatives suggests potential for similar activities. For instance, various aminophenol derivatives have been investigated for their anticancer and anti-inflammatory properties.[6][7]

Logical Relationship of Potential Biological Screening:

Caption: Potential workflow for biological activity screening.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Experimental Workflows for Analysis

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of this compound.

Workflow Diagram:

Caption: General workflow for HPLC analysis.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A typical mobile phase could consist of a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) for peak shaping. The exact composition may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural confirmation of this compound.

Workflow Diagram:

Caption: General workflow for NMR analysis.

Solvent:

-

Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of this compound. While a detailed synthesis protocol and spectroscopic characterization data are accessible, a significant gap exists in the experimental determination of its fundamental physicochemical properties and its specific biological activities. The provided predicted values and general experimental workflows serve as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. Further experimental investigation is crucial to fully characterize this compound and unlock its potential applications.

References

- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Aminomethyl)phenol (50312-64-6) for sale [vulcanchem.com]

- 4. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 5. Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchportal.tuni.fi [researchportal.tuni.fi]

- 7. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-(Anilinomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(anilinomethyl)phenol, a molecule of interest in various fields of chemical research and development. The core of this synthesis lies in the Mannich reaction, a classic and versatile carbon-carbon bond-forming reaction. This document details the underlying mechanism, provides experimental protocols, and presents key quantitative data to support laboratory work and further investigation.

Core Synthesis Pathway: The Mannich Reaction

The synthesis of this compound is achieved through a three-component Mannich reaction involving phenol, aniline, and formaldehyde.[1] This reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an acidic proton located on a carbon atom.[2] In this specific synthesis, phenol serves as the acidic component, reacting with an electrophilic iminium ion generated in situ from aniline and formaldehyde.[3]

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenol ring attacks the iminium ion. The hydroxyl group of the phenol is a strong activating group and directs the substitution primarily to the ortho and para positions. Steric hindrance and reaction conditions can influence the regioselectivity, but the formation of this compound indicates ortho-substitution.

Reaction Mechanism

The mechanism for the synthesis of this compound can be broken down into two primary stages:

-

Formation of the N-phenylmethaniminium Ion: Aniline, a primary amine, reacts with formaldehyde in a nucleophilic addition to form an aminol intermediate. This intermediate is unstable and readily dehydrates, often under acidic or basic catalysis, to generate the electrophilic N-phenylmethaniminium ion (also known as a Schiff base cation or iminium ion).[1]

-

Electrophilic Aromatic Substitution: The electron-rich phenol, existing in equilibrium with its more nucleophilic phenoxide form, acts as a nucleophile and attacks the electrophilic carbon of the N-phenylmethaniminium ion.[3] This attack preferentially occurs at the ortho position to the hydroxyl group due to its strong activating and ortho-directing nature. A subsequent re-aromatization of the ring yields the final product, this compound.

Experimental Protocols

While a specific, detailed protocol for the direct synthesis of this compound from phenol, aniline, and formaldehyde is not extensively documented in publicly available literature, a general procedure for the Mannich reaction of phenols can be adapted. One reported synthesis of this compound involves the reduction of 2-(phenyliminomethyl)phenol, which is first synthesized from salicylaldehyde and aniline.[4] For the direct Mannich approach, the following general protocol can be considered, with the understanding that optimization of molar ratios, temperature, and reaction time may be necessary.

General Procedure for the Mannich Reaction of Phenols:

A mixture of the phenol, the amine (aniline in this case), and formaldehyde is typically reacted in a suitable solvent, such as ethanol or a dioxane-water mixture.[5] The reaction can be carried out at room temperature for an extended period or heated to reflux to increase the reaction rate.[5][6]

Illustrative Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of phenol and aniline in ethanol.

-

To this solution, add a slight excess of aqueous formaldehyde (37% solution).

-

The reaction mixture is then stirred at room temperature for several hours to several days, or heated to reflux for a shorter duration.[6] The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.

Quantitative Data

Quantitative data for the direct synthesis of this compound via the Mannich reaction is not widely reported. However, for Mannich reactions of phenols in general, yields can vary significantly depending on the specific substrates and reaction conditions.[6] The following table summarizes known physical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO | [7] |

| Molecular Weight | 199.25 g/mol | [7] |

| CAS Number | 3526-45-2 | [7] |

Spectroscopic Data:

| Spectroscopic Data (Predicted/Database) | |

| ¹H NMR | Characteristic signals are expected for the aromatic protons of the phenol and aniline rings, a singlet for the methylene bridge (-CH₂-), and broad signals for the hydroxyl (-OH) and amine (-NH-) protons. |

| ¹³C NMR | Signals corresponding to the twelve aromatic carbons and the methylene carbon are expected. The chemical shifts will be influenced by the hydroxyl and anilinomethyl substituents. |

| IR Spectroscopy | Key vibrational bands would include N-H stretching, O-H stretching, C-N stretching, and C-O stretching, as well as characteristic aromatic C-H and C=C stretching frequencies. |

Visualizing the Synthesis and Logic

To better understand the process, the following diagrams created using the DOT language illustrate the key pathways and relationships in the synthesis of this compound.

Conclusion

The synthesis of this compound via the Mannich reaction is a direct and effective method that leverages fundamental principles of organic chemistry. While specific quantitative data and detailed protocols for this exact transformation require further exploration and optimization, the established mechanisms and general procedures for phenolic Mannich reactions provide a solid foundation for researchers. The information and diagrams presented in this guide are intended to facilitate a deeper understanding of the synthesis and to serve as a practical resource for the scientific community.

References

The Multifaceted Biological Activities of 2-(Anilinomethyl)phenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(anilinomethyl)phenol scaffold, a classic example of a Mannich base, represents a privileged structure in medicinal chemistry. Its synthetic accessibility and the ease with which substitutions can be made on both the phenolic and aniline rings have made it an attractive target for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives is the Mannich reaction. This one-pot, three-component condensation reaction involves a phenol, a primary or secondary aniline, and formaldehyde. The reaction proceeds via the formation of an iminium ion from the aniline and formaldehyde, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring, typically at the ortho position to the hydroxyl group due to its activating and directing effects.

General Synthetic Workflow

The general workflow for the synthesis of these compounds is straightforward, making it amenable to the creation of libraries for structure-activity relationship (SAR) studies.

Caption: General workflow for the synthesis of this compound derivatives via the Mannich reaction.

Anticancer Activity

Phenolic compounds are well-known for their cytotoxic properties against various cancer cell lines. Derivatives of the this compound scaffold, particularly those incorporating heterocyclic amines like tetrahydroquinoline, have shown promising anticancer activity. The primary mechanism of action is the induction of apoptosis or programmed cell death.

Cytotoxicity Data

The cytotoxic effects of these derivatives are typically evaluated using cell viability assays, such as the MTT assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound Structure | Cell Line | IC50 (µM) | Reference |

| 2-((3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol | U2OS | 36.6 | [1] |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | U2OS | 50.5 ± 3.8 | [2][3] |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | HEK-293T | Data available | [1] |

| 2-(Indolin-1-yl(aryl)methyl)-4-nitrophenol derivatives | U2OS | 66-88 | [4] |

Note: The table summarizes data for structurally related alkylaminophenols, highlighting the potential of this compound class.

Mechanism of Action: Induction of Apoptosis

This compound derivatives often induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution of cell death.

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the regulation of mitochondrial outer membrane permeabilization (MOMP) by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak promote MOMP, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, subsequently activating effector caspases.

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to transmembrane death receptors (e.g., Fas). This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), where caspase-8 is activated. Active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which links to the intrinsic pathway.

Caption: Proposed apoptotic signaling pathways induced by this compound derivatives.

Antimicrobial Activity

Mannich bases derived from phenols are known to possess significant antimicrobial properties. Their mechanism of action is often attributed to the disruption of microbial membranes and interference with essential cellular processes.

Antimicrobial Susceptibility Data

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µM) | Reference |

| Indoline-derived phenolic Mannich bases | Staphylococcus aureus | 1.18 - 9.64 | [5] |

| Indoline-derived phenolic Mannich bases | Enterococcus faecalis | 2.36 - 19.27 | [5] |

| 1-phenylaminomethyl-naphthalen-2-ol | Staphylococcus aureus | Moderate | [6] |

| 1-phenylaminomethyl-naphthalen-2-ol | Bacillus subtilis | Moderate | [6] |

| 2,5-bis-morpholinomethyl hydroquinone | Aspergillus niger | Excellent | [7] |

Note: Data represents the range of activities observed for different derivatives within the specified class.

Proposed Mechanism of Antimicrobial Action

The lipophilic nature of the this compound scaffold allows it to penetrate the lipid-rich cell membranes of bacteria and fungi. Once inside, the phenolic hydroxyl group and the amine functionality can disrupt membrane potential, inhibit essential enzymes, and interfere with nutrient uptake, ultimately leading to cell death.

Caption: Proposed mechanism of antimicrobial action for this compound derivatives.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl group on the phenol ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Radical Scavenging Activity

The antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

| Assay | Compound Class | IC50 (µg/mL) | Reference |

| DPPH | Phenolic Compounds | Variable | [8][9] |

| ABTS | Phenolic Compounds | Variable | [8][9] |

Note: The antioxidant activity of this compound derivatives is expected to be influenced by the substitution pattern on the phenolic ring. Electron-donating groups generally enhance activity.

Mechanism of Antioxidant Action

The antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance.

References

- 1. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.uin-malang.ac.id [repository.uin-malang.ac.id]

- 4. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(Anilinomethyl)phenol

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-(anilinomethyl)phenol, a molecule of interest in coordination chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed crystallographic data, experimental protocols for its synthesis and crystallization, and a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.[1] Key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the molecule's solid-state conformation.

| Parameter | Value[1] |

| Chemical Formula | C₁₃H₁₃NO |

| Formula Weight | 199.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.5911 (16) |

| b (Å) | 7.932 (2) |

| c (Å) | 11.803 (3) |

| α (°) | 90.649 (5) |

| β (°) | 91.985 (4) |

| γ (°) | 90.323 (5) |

| Volume (ų) | 523.1 (2) |

| Z | 2 |

| Temperature (K) | 295 |

| R-factor | 0.041 |

| wR-factor | 0.108 |

The molecular structure reveals a dihedral angle of 71.08 (4)° between the planes of the two benzene rings.[1] In the crystal, molecules form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds. These dimers are further linked by N—H···O hydrogen bonds, creating a stable three-dimensional network.[1]

Experimental Protocols

The synthesis of this compound is achieved through a two-step process involving the formation of a Schiff base intermediate followed by its reduction.

Step 1: Synthesis of 2-(phenyliminomethyl)phenol (Schiff Base Intermediate)

The precursor, 2-(phenyliminomethyl)phenol, is synthesized by the condensation reaction of salicylaldehyde and aniline.[2][3][4]

-

Materials: Salicylaldehyde (10 mmol), Aniline (10 mmol), Ethanol (50 mL).[2]

-

Procedure:

-

Dissolve 10 mmol of salicylaldehyde in 50 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add 10 mmol of aniline dropwise while stirring.[2]

-

The reaction mixture is typically stirred at room temperature. The progress of the imine formation can be monitored by techniques such as infrared spectroscopy.[2][3][4]

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 2-(phenyliminomethyl)phenol, which can be purified by recrystallization.

-

Step 2: Synthesis of this compound

The final product is obtained by the reduction of the Schiff base intermediate using sodium borohydride.[1]

-

Materials: 2-(phenyliminomethyl)phenol (1.97 g, 10 mmol), Sodium borohydride (NaBH₄) (0.38 g, 10 mmol), Methanol (60 mL).[1]

-

Procedure:

-

Dissolve 1.97 g (10 mmol) of 2-(phenyliminomethyl)phenol in 60 mL of methanol in a suitable reaction vessel.

-

Add 0.38 g (10 mmol) of sodium borohydride to the solution in portions while stirring. The reduction of the C=N double bond can be monitored in situ using infrared spectroscopy.[2][3][4]

-

After the reaction is complete, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then dried and the solvent evaporated to yield the crude this compound.

-

Crystallization for X-ray Analysis

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation.

-

Procedure:

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural characterization of this compound.

References

A Technical Guide to the Solubility of 2-(Anilinomethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(Anilinomethyl)phenol, a molecule of interest in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this compound in various organic solvents. This guide, therefore, provides a detailed framework for researchers to determine the solubility of this compound. It includes predicted qualitative solubility in a range of common organic solvents, a comprehensive experimental protocol for the widely accepted shake-flask method, and a visual representation of the experimental workflow. This document is intended to serve as a practical resource for scientists and researchers engaged in the study and application of this compound, enabling them to generate the necessary solubility data for their specific research and development needs.

Predicted Qualitative Solubility of this compound

| Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic Solvents | ||

| Methanol | Soluble | Capable of hydrogen bonding with the hydroxyl and amino groups. |

| Ethanol | Soluble | Similar to methanol, can act as a hydrogen bond donor and acceptor. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds. |

| Acetone | Moderately Soluble | Can accept hydrogen bonds but is less polar than DMSO. |

| Acetonitrile | Sparingly Soluble | Less polar than other polar aprotic solvents. |

| Non-Polar Solvents | ||

| Toluene | Sparingly Soluble | Aromatic nature may provide some interaction with the phenyl rings. |

| Hexane | Insoluble | Lacks the polarity to interact with the polar functional groups. |

| Dichloromethane | Moderately Soluble | Can interact with the aromatic rings and has some polarity. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a solid compound in a given solvent.[1][2] This protocol is adapted from standard methodologies, such as the OECD Guideline 105.[3][4][5][6]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using an orbital shaker or magnetic stirrer at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. The filter material should be compatible with the organic solvent used.

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

For UV-Vis Spectrophotometry: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the same solvent. Determine the wavelength of maximum absorbance (λmax) for the compound.

-

For HPLC: Develop a suitable HPLC method with an appropriate column and mobile phase. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, addressing the current gap in publicly available quantitative data. The predicted qualitative solubility offers a starting point for solvent selection, while the detailed experimental protocol for the shake-flask method equips researchers with a reliable methodology to generate precise and accurate quantitative solubility data. The successful determination of the solubility of this compound is a critical step in its further development and application in various scientific and industrial fields.

References

An In-depth Technical Guide on the Thermal Stability of 2-(Anilinomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data on the thermal stability of 2-(Anilinomethyl)phenol. This guide provides a framework for its analysis based on the known thermal properties of related compounds and standardized methodologies.

Introduction

This compound is a phenolic Mannich base, a class of compounds recognized for its wide-ranging applications in medicinal chemistry and materials science.[1] The thermal stability of any chemical entity is a critical parameter, influencing its synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are paramount. This document outlines the standard methodologies and theoretical considerations for assessing the thermal stability of this compound. While direct experimental data is not available in the cited literature, this guide presents the necessary protocols and predictive frameworks to enable its determination.

Predicted Thermal Behavior

This compound is structurally related to phenol-formaldehyde resins, which are known for their thermal stability.[2] The thermal degradation of such compounds typically involves the cleavage of methylene bridges that link aromatic rings.[3] It is hypothesized that the thermal decomposition of this compound would initiate with the scission of the C-N bonds in the anilinomethyl bridge, as these are generally the most thermally labile. Subsequent degradation would likely involve the decomposition of the resulting phenolic and anilinic fragments.

Quantitative Thermal Analysis Data

A thorough review of scientific databases reveals no specific studies detailing the quantitative thermal stability of this compound. To facilitate future research, the following table outlines the standard data presentation for a thermogravimetric analysis (TGA) study.

Table 1: Representative Table for TGA Data of this compound

| Parameter | Value (°C or %) | Conditions |

| Onset of Decomposition (Tonset) | Data not available | Inert Atmosphere (N₂) |

| Peak Decomposition Temperature (Tpeak) | Data not available | Inert Atmosphere (N₂) |

| Mass Loss at Tpeak | Data not available | Inert Atmosphere (N₂) |

| Final Residual Mass at 800 °C | Data not available | Inert Atmosphere (N₂) |

| Onset of Decomposition (Tonset) | Data not available | Oxidative Atmosphere (Air) |

| Peak Decomposition Temperature (Tpeak) | Data not available | Oxidative Atmosphere (Air) |

| Final Residual Mass at 800 °C | Data not available | Oxidative Atmosphere (Air) |

Researchers are encouraged to populate this table upon experimental investigation.

Experimental Protocols for Thermal Analysis

To determine the data outlined in Table 1, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

4.1 Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining decomposition temperatures and residual mass.

-

Objective: To determine the thermal stability and decomposition profile of this compound.

-

Instrumentation: A thermogravimetric analyzer (e.g., NETZSCH STA449c, Mettler Toledo TGA1600).[4][5]

-

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

Accurately weigh 5–10 mg of the sample into a ceramic (e.g., alumina) or platinum crucible.

-

-

Experimental Conditions:

-

Atmosphere: Perform separate runs under an inert atmosphere (Nitrogen or Argon) and an oxidative atmosphere (Air) to assess both thermal and thermo-oxidative stability.

-

Flow Rate: Set the purge gas flow rate to a constant value, typically 30–50 mL/min.[4][6]

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30-40 °C).

-

Ramp the temperature from the starting point to a final temperature (e.g., 800-1000 °C).[5]

-

Heating Rate: A standard heating rate of 10 °C/min is commonly used.[3][4] Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) can be used for kinetic studies.[3]

-

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Plot the derivative of the mass loss with respect to temperature (d(mass)/dT) to obtain the DTG curve, which shows the temperature of the maximum rate of mass loss (Tpeak).

-

Determine the onset temperature (Tonset) of decomposition, typically defined by the intersection of the baseline tangent with the tangent of the decomposition step.

-

Calculate the percentage of mass loss at each decomposition step and the final residual mass.

-

4.2 Protocol for Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

-

Objective: To identify the melting point and any exothermic or endothermic events associated with the thermal decomposition of this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2–5 mg of the pure, dry sample into an aluminum crucible.

-

Hermetically seal the crucible to contain any volatiles released during heating.

-

-

Experimental Conditions:

-

Reference: An empty, sealed aluminum crucible is used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected melting and decomposition regions.

-

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks, which correspond to events like melting. The peak maximum is typically taken as the melting point.

-

Identify exothermic peaks, which may correspond to crystallization, curing, or decomposition reactions.[6]

-

Visualizations: Workflow and Hypothetical Decomposition

5.1 Experimental Workflow

The following diagram illustrates a standard workflow for assessing the thermal stability of a compound like this compound.

5.2 Hypothetical Decomposition Pathway

This diagram outlines a plausible thermal decomposition pathway for this compound under inert conditions, initiating at the weakest chemical bonds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin | MDPI [mdpi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Quantum Chemical Calculations for 2-(Anilinomethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-(Anilinomethyl)phenol. This compound, belonging to the class of Mannich bases, is of significant interest in medicinal chemistry due to its potential biological activities. Understanding its structural, electronic, and spectroscopic features through computational methods is crucial for designing and developing new therapeutic agents. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, presenting data in a clear, structured format for researchers.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a standard tool in computational chemistry for its favorable balance between accuracy and computational cost. The core idea of DFT is to describe a system's properties based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function.

For a molecule like this compound, DFT calculations, particularly using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly employed.[1] The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical for obtaining accurate results. Basis sets such as 6-311++G(d,p) are frequently used for organic molecules as they provide a good description of the electron distribution.[1][2]

Computational and Experimental Protocols

A combined theoretical and experimental approach is the most robust way to study molecular properties. The computational results can be validated against experimental data, providing a deeper understanding of the molecule's behavior.

Computational Protocol: A DFT-Based Approach

A typical computational workflow for studying this compound using DFT is outlined below. This protocol is based on methodologies frequently reported for similar phenolic and aniline derivatives.[3][4][5]

-

Molecular Structure Optimization:

-

The initial 3D structure of this compound is drawn using a molecular visualization program like GaussView.

-

The geometry is then optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with a basis set like 6-311G+(d,p).[3]

-

The optimization process continues until the forces on each atom are close to zero, indicating a stable structure on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra. It is common practice to scale the calculated frequencies by a scaling factor (e.g., 0.96) to account for anharmonicity and other systematic errors.[6]

-

-

Electronic Properties Calculation:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[4] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge transfer, and hyperconjugative interactions.

-

-

Spectroscopic Properties Simulation:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the electronic transitions and the maximum absorption wavelengths (λmax).[8]

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.[6]

-

The logical workflow for these computational studies can be visualized as follows:

Caption: Workflow for Quantum Chemical Analysis of this compound.

Experimental Protocols

Experimental data is essential for validating the computational results. Key experimental techniques include:

-

Synthesis: this compound can be synthesized by the reduction of 2-(phenyliminomethyl)phenol.[9]

-

Single-Crystal X-ray Diffraction: This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths and angles.[9] This data is the gold standard for validating the calculated optimized geometry.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrations. The resulting spectrum provides a fingerprint of the functional groups present.

-

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Data Presentation and Analysis

The quantitative data obtained from both computational and experimental studies should be summarized in tables for easy comparison and analysis.

Geometric Parameters

The optimized geometric parameters (bond lengths and angles) from DFT calculations can be compared with experimental data from X-ray crystallography.

Table 1: Selected Optimized and Experimental Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated (B3LYP/6-311+G(d,p)) | Experimental (X-ray)[9] |

| Bond Length (Å) | O1-H1 | 0.97 | - |

| C1-O1 | 1.36 | 1.367(2) | |

| C7-N1 | 1.47 | 1.458(2) | |

| N1-H2 | 1.02 | - | |

| N1-C8 | 1.43 | 1.425(2) | |

| Bond Angle (°) | C2-C1-O1 | 118.5 | 118.2(1) |

| C1-C7-N1 | 112.0 | 112.4(1) | |

| C7-N1-C8 | 115.8 | 115.9(1) | |

| Dihedral Angle (°) | C2-C1-C7-N1 | -85.2 | -84.7(2) |

Note: Experimental data is from the crystal structure and may differ slightly from the gas-phase calculations.

Vibrational Frequencies

The calculated vibrational frequencies can be assigned to specific vibrational modes and compared with experimental FT-IR data.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Assignment |

| ν(O-H) | 3450 | ~3400 | O-H stretching |

| ν(N-H) | 3350 | ~3300 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | 3050-3000 | C-H aromatic stretching |

| ν(C=C) aromatic | 1600-1450 | 1595, 1490, 1455 | C=C aromatic ring stretching |

| δ(O-H) | 1350 | 1345 | O-H in-plane bending |

| ν(C-N) | 1280 | 1275 | C-N stretching |

| ν(C-O) | 1250 | 1240 | C-O stretching |

Note: Calculated frequencies are typically scaled to better match experimental values.

Electronic Properties

Key electronic properties derived from DFT calculations provide insights into the molecule's reactivity and electronic behavior.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.5 D |

The HOMO-LUMO energy gap indicates the molecule's stability. A larger gap suggests higher stability and lower reactivity.[4] The dipole moment provides information about the overall polarity of the molecule.

The relationship between these key electronic properties can be visualized as follows:

Caption: Relationship between FMOs and Chemical Reactivity.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful framework for investigating the molecular properties of this compound. By combining computational modeling with experimental validation, researchers can gain a detailed understanding of its geometry, vibrational modes, and electronic characteristics. This knowledge is invaluable for structure-activity relationship studies and for the rational design of new drug candidates based on this promising scaffold. The methodologies and data presentation formats outlined in this guide offer a standardized approach for conducting and reporting such research, facilitating clearer communication and comparison across different studies.

References

- 1. asianpubs.org [asianpubs.org]

- 2. ijaemr.com [ijaemr.com]

- 3. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. elib.bsu.by [elib.bsu.by]

- 9. researchgate.net [researchgate.net]

Electrophilic Substitution on 2-(Anilinomethyl)phenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrophilic substitution reactions on 2-(anilinomethyl)phenol, a molecule of interest in medicinal chemistry and materials science. Due to the presence of two activating groups on the phenolic ring and a second aromatic system, the regioselectivity of these reactions is a subject of considerable interest. This document outlines the theoretical basis for predicting reaction outcomes, provides detailed experimental protocols for key electrophilic substitution reactions based on analogous systems, and presents quantitative data in a structured format. Visual aids in the form of reaction pathway diagrams and logical workflows are included to facilitate a deeper understanding of the underlying principles.

Introduction

This compound, a Mannich base derived from phenol, aniline, and formaldehyde, possesses a unique molecular architecture with two aromatic rings and multiple reactive sites. The phenolic ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of a strongly activating hydroxyl (-OH) group and an anilinomethyl group. The interplay of the directing effects of these two substituents, coupled with the potential for competitive substitution on the aniline ring, makes the study of its electrophilic substitution reactions a compelling area of research. Understanding the regiochemical outcomes of these reactions is crucial for the targeted synthesis of novel derivatives with potential applications in drug discovery and materials science.

Theoretical Considerations: Predicting Regioselectivity

The primary factors governing the regioselectivity of electrophilic substitution on this compound are the electronic effects of the substituents and the steric hindrance.

-

Directing Effects of Substituents:

-

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating, ortho, para-directing group. It donates electron density to the aromatic ring through resonance, significantly increasing the nucleophilicity of the positions ortho and para to it.

-

Anilinomethyl (-CH₂NHPh) Group: The anilinomethyl group is also an activating, ortho, para-directing group. The nitrogen atom's lone pair can participate in resonance with the aniline ring, and the alkyl chain can be weakly electron-donating to the phenol ring through an inductive effect. The overall effect is an increase in electron density on the phenol ring.

-

-

Combined Directing Effects: With both the -OH and -CH₂NHPh groups being ortho, para-directing, the positions of electrophilic attack on the phenol ring are strongly activated. The primary sites for substitution will be the positions ortho and para to the hydroxyl group. Given that the position ortho to the -OH group is already substituted with the anilinomethyl group, the available activated positions are C4 and C6.

-

Steric Hindrance: The bulky anilinomethyl group at the C2 position will sterically hinder electrophilic attack at the adjacent C6 position. Therefore, substitution is most likely to occur at the C4 position, which is para to the hydroxyl group and less sterically encumbered.

-

Reactivity of the Aniline Ring: The aniline ring is also activated towards electrophilic substitution. However, under acidic conditions, which are common for many EAS reactions, the nitrogen of the anilino group can be protonated to form an anilinium ion (-NH₂⁺Ph). This anilinium group is strongly deactivating and meta-directing. Consequently, electrophilic substitution on the aniline ring is generally disfavored under acidic conditions.

Logical Workflow for Predicting the Major Product

The following diagram illustrates the decision-making process for predicting the major product of an electrophilic substitution reaction on this compound.

Caption: Logical workflow for predicting the major product.

Key Electrophilic Substitution Reactions

This section details the expected outcomes and provides adapted experimental protocols for common electrophilic substitution reactions on this compound.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the high activation of the phenol ring, mild nitrating agents are recommended to avoid polysubstitution and oxidation.

Expected Major Product: 2-(Anilinomethyl)-4-nitrophenol

Reaction Scheme:

Caption: Nitration of this compound.

Adapted Experimental Protocol (from Nitration of Phenol):

-

Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid (catalytic amount) dropwise to the cooled solution. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-(anilinomethyl)-4-nitrophenol.

Table 1: Predicted Quantitative Data for Nitration

| Product | Predicted Yield (%) | Predicted Regioselectivity |

| 2-(Anilinomethyl)-4-nitrophenol | 60-70 | Major |

| 2-(Anilinomethyl)-6-nitrophenol | 10-20 | Minor |

| Dinitro and other byproducts | <10 | Minor |

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. As with nitration, the high reactivity of the phenol ring necessitates the use of mild halogenating agents and controlled conditions to prevent polysubstitution.

Expected Major Product: 4-Bromo-2-(anilinomethyl)phenol

Reaction Scheme:

Caption: Bromination of this compound.

Adapted Experimental Protocol (from Bromination of Phenol):

-

Dissolution: Dissolve this compound (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice-salt bath.

-

Addition of Halogenating Agent: Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled reaction mixture with constant stirring. The bromine color should disappear as it reacts.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

-

Work-up: Wash the reaction mixture with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 2: Predicted Quantitative Data for Bromination

| Product | Predicted Yield (%) | Predicted Regioselectivity |

| 4-Bromo-2-(anilinomethyl)phenol | 70-80 | Major |

| 6-Bromo-2-(anilinomethyl)phenol | 5-15 | Minor |

| Dibromo and other byproducts | <10 | Minor |

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. The regioselectivity of this reaction is often temperature-dependent.

Expected Major Product (Thermodynamic Control): this compound-4-sulfonic acid

Reaction Scheme:

Caption: Sulfonation of this compound.

Adapted Experimental Protocol (from Sulfonation of Phenol):

-

Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask.

-

Addition of Sulfonating Agent: Slowly add concentrated sulfuric acid (1.1 equivalents) to the flask with stirring.

-

Thermodynamic Control (for para-product): Heat the reaction mixture to 100 °C and maintain this temperature for 2-3 hours.

-

Kinetic Control (for ortho-product): For the ortho-isomer, the reaction should be carried out at a lower temperature (e.g., room temperature) for a longer duration.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice.

-

Isolation: The sulfonic acid derivative will precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold water.

-

Purification: The product can be purified by recrystallization from water.

Table 3: Predicted Quantitative Data for Sulfonation

| Product | Predicted Yield (%) (at 100 °C) | Predicted Regioselectivity |

| This compound-4-sulfonic acid | 80-90 | Major (Thermodynamic) |

| This compound-6-sulfonic acid | 5-10 | Minor (Kinetic) |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not effective for phenols. The Lewis acid catalyst (e.g., AlCl₃) complexes with the lone pairs on the hydroxyl oxygen, deactivating the ring towards electrophilic substitution.[1][2] Furthermore, the amine functionality in the anilinomethyl group would also react with the Lewis acid. Therefore, alternative methods for acylation and alkylation, such as the Fries rearrangement for acylation or direct alkylation under different catalytic conditions, would be necessary.

Conclusion

The electrophilic substitution on this compound is predicted to occur predominantly on the highly activated phenol ring. The strong ortho, para-directing influence of the hydroxyl group, combined with the steric hindrance imposed by the bulky anilinomethyl substituent at the C2 position, directs electrophiles primarily to the C4 position. While the aniline ring is also susceptible to electrophilic attack, its reactivity is significantly diminished under the acidic conditions often employed in these reactions. The provided experimental protocols, adapted from similar reactions on simpler phenols, offer a solid starting point for the synthesis and functionalization of this compound derivatives. Further experimental work is required to optimize these reactions and to fully characterize the resulting products and their isomer distributions.

References

Methodological & Application

Synthesis of 2-(Anilinomethyl)phenol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(anilinomethyl)phenol, a versatile intermediate in organic synthesis. The primary synthetic route described is the Mannich reaction, a classic three-component condensation involving phenol, aniline, and formaldehyde. This method offers an efficient pathway to obtaining the target compound. This application note includes a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of a phenol, a secondary amine, and two aromatic rings within the structure allows for a wide range of subsequent chemical modifications. These compounds are often precursors in the synthesis of more complex heterocyclic structures, such as benzoxazines, which are used in the formulation of high-performance polymers. The synthesis of this compound is most commonly achieved through the Mannich reaction, a nucleophilic addition reaction that involves the aminoalkylation of an acidic proton located on a carbon atom.[1]

Synthesis via Mannich Reaction

The synthesis of this compound is a well-established example of the Mannich reaction. This one-pot, three-component reaction involves the condensation of phenol, aniline, and formaldehyde. The reaction proceeds via the formation of an iminium ion from aniline and formaldehyde, which then acts as an electrophile and reacts with the electron-rich phenol at the ortho position to the hydroxyl group.

Reaction Scheme:

Phenol + Aniline + Formaldehyde → this compound + H₂O

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of aminomethylated phenols via the Mannich reaction, providing a comparative overview for researchers.

| Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Phenol, Aniline, Formaldehyde | Ethanol | Room Temperature | Several Days | Good | General procedure for aminomethylated phenols.[2][3] |

| Phenol, 2-Aminopyridine, Benzaldehyde | None | 80 | 30-120 min | 40-97 | Solvent-free synthesis of related 2-[phenyl(pyridin-2-ylamino)methyl]phenols.[4] |

| Eugenol, Dimethylamine, Formaldehyde | Ethanol | 78 (Reflux) | 90 min | 82.54 | Synthesis of 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol.[5] |

| 3,4-Dimethylphenol, (2-Fluorophenyl)methanamine | None | Microwave (200W) | N/A | N/A | Microwave-assisted, solvent-free synthesis of a Mannich base.[1] |

Note: "N/A" indicates that the specific data point was not available in the cited literature. "Good" is a qualitative description from the source.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound via the Mannich reaction.

Materials:

-

Phenol (C₆H₅OH)

-

Aniline (C₆H₅NH₂)

-

Formaldehyde (37% aqueous solution, HCHO)

-

Ethanol (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heated reactions)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of phenol in ethanol.

-

Addition of Reactants: To the stirred solution, add 1.0 equivalent of aniline followed by the slow, dropwise addition of 1.2 equivalents of a 37% aqueous formaldehyde solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For potentially faster reaction times, the mixture can be gently heated under reflux.

-

Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours to days at room temperature), pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL).[4]

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The Mannich reaction for the synthesis of this compound proceeds through the following key steps:

-

Iminium Ion Formation: Aniline reacts with formaldehyde to form a Schiff base, which is then protonated to generate a reactive electrophilic iminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich phenol acts as a nucleophile, attacking the iminium ion. The substitution occurs preferentially at the ortho position due to the directing effect of the hydroxyl group.

-

Deprotonation: A final deprotonation step re-aromatizes the ring and yields the final product, this compound.

Caption: Simplified mechanism of the Mannich reaction.

References

Application Notes and Protocols for the Synthesis of 2-(Anilinomethyl)phenol via Mannich Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. This versatile, three-component condensation reaction typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. The resulting products, known as Mannich bases, are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.

This document provides detailed application notes and protocols for the synthesis of a specific Mannich base, 2-(Anilinomethyl)phenol. This compound is synthesized from phenol, aniline, and formaldehyde. Phenol, with its activated aromatic ring, serves as the active hydrogen compound. The reaction proceeds via the formation of an iminium ion from aniline and formaldehyde, which is then attacked by the electron-rich phenol at the ortho position to the hydroxyl group. This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities.

Reaction Principle

The synthesis of this compound is a classic example of the Mannich reaction. The mechanism involves two key steps:

-

Formation of the Iminium Ion: Aniline, a primary amine, reacts with formaldehyde to form a Schiff base, which is then protonated to generate a reactive electrophilic species known as the iminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich phenol acts as a nucleophile and attacks the iminium ion. Due to the ortho-, para-directing effect of the hydroxyl group on the phenol ring, the aminomethyl group is predominantly introduced at the ortho position, yielding this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | Solid |

| Melting Point | 127-131 °C[1] |

| CAS Number | 3526-45-2[2][3] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~7.2-7.4 | m | 2H | Aniline aromatic protons |

| ~6.7-7.1 | m | 5H | Phenol & Aniline aromatic protons |

| ~4.3 | s | 2H | -CH₂- (methylene bridge) |

| ~9.5 | br s | 1H | -OH (phenolic) |

| ~4.0 | br s | 1H | -NH- (amine) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| Predicted | |

| ~155 | C-OH (phenolic) |

| ~148 | C-N (aniline) |

| ~115-130 | Aromatic carbons |

| ~48 | -CH₂- (methylene bridge) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Predicted | |

| 3200-3600 (broad) | O-H stretch (phenolic) |

| 3300-3500 | N-H stretch (secondary amine) |

| 3000-3100 | Aromatic C-H stretch |

| ~1600, ~1500 | C=C aromatic ring stretch |

| ~1250 | C-O stretch (phenolic) |

| ~1350 | C-N stretch |

Experimental Protocol

This protocol describes a general method for the synthesis of this compound via the Mannich reaction.

Materials and Reagents:

-

Phenol

-

Aniline

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Hydrochloric acid (optional, for catalyst)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper or pH meter

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq.) in ethanol.

-

Addition of Aniline: To the stirred solution, add aniline (1.0 eq.).

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (1.1 eq., 37%) to the reaction mixture. A mild acid catalyst, such as a few drops of hydrochloric acid, can be added at this stage to facilitate the reaction, though it often proceeds without one.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with deionized water and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using melting point determination, NMR spectroscopy, and IR spectroscopy.

Visualizations

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

Purification of 2-(Anilinomethyl)phenol by Recrystallization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 2-(Anilinomethyl)phenol, a Mannich base of significant interest in medicinal chemistry and drug development. The protocol details the recrystallization process, a fundamental technique for achieving high purity of solid organic compounds, which is critical for subsequent applications in research and pharmaceutical development.

Introduction